molecular formula C17H22N6O B11298394 N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11298394
M. Wt: 326.4 g/mol
InChI Key: XLBSIYCOGGNMPT-UHFFFAOYSA-N
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Description

N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the N6,N~6~-diethyl and N4-(4-methoxyphenyl) groups: These groups can be introduced through nucleophilic substitution reactions using suitable alkylating agents and arylating agents.

    Methylation: The final step involves the methylation of the pyrazolo[3,4-d]pyrimidine core to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Alkylating agents, arylating agents, and other nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N6,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~6~,N~6~-diethyl-N~4~-(4-hydroxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~,N~6~-diethyl-N~4~-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~,N~6~-diethyl-N~4~-(4-nitrophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N~6~,N~6~-diethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

6-N,6-N-diethyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O/c1-5-23(6-2)17-20-15(14-11-18-22(3)16(14)21-17)19-12-7-9-13(24-4)10-8-12/h7-11H,5-6H2,1-4H3,(H,19,20,21)

InChI Key

XLBSIYCOGGNMPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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